An In-Depth Technical Guide to 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
An In-Depth Technical Guide to 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Abstract
7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine is a tri-functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Identified by CAS Number 1215074-41-1, its strategic placement of reactive chloro and bromo substituents on the privileged pyrido[3,2-d]pyrimidine scaffold makes it a versatile and powerful building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a logical framework for its synthesis and reactivity, and a detailed exploration of its applications in drug discovery, particularly in the development of kinase inhibitors. The narrative emphasizes the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrido[3,2-d]pyrimidine core is an ortho-fused bicyclic heterocycle containing a pyridine ring fused to a pyrimidine ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets. Its structural resemblance to endogenous purines allows it to bind to the ATP-binding sites of many enzymes, most notably protein kinases.
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The pyrido[3,2-d]pyrimidine scaffold has been successfully employed in the design of potent inhibitors for various kinases, including Phosphatidylinositol 3-kinases (PI3K), Hematopoietic Progenitor Kinase 1 (HPK1), and Cyclin-Dependent Kinases (CDK).[1][2][3] Halogenated derivatives like 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine are particularly valuable as they provide multiple, distinct reaction sites for building molecular diversity and fine-tuning structure-activity relationships (SAR).
Physicochemical and Structural Properties
The fundamental properties of 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine are summarized below. This data is critical for its proper handling, reaction setup, and analytical characterization.
| Identifier | Value | Source |
| CAS Number | 1215074-41-1 | [4][5][6][7] |
| Molecular Formula | C₇H₂BrCl₂N₃ | [6][7] |
| Molecular Weight | 278.92 g/mol | [6] |
| Predicted Boiling Point | 323.9 ± 42.0 °C | [8] |
| Predicted Density | 1.946 ± 0.06 g/cm³ | [8] |
| Typical Purity | ≥98% | [6] |
| Appearance | Solid (typically off-white to yellow powder) | General Supplier Data |
Synthesis and Chemical Reactivity: A Multi-Functional Synthetic Hub
The synthetic utility of 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine stems from the three distinct halogen-carbon bonds, each with a unique reactivity profile.
Plausible Synthetic Pathway
While specific literature detailing the exact synthesis of this compound is sparse, a logical and established route can be inferred from the chemistry of related heterocyclic systems. A common and effective strategy involves the chlorination of a dihydroxy precursor.
-
Precursor Formation: The synthesis would likely begin with the precursor 7-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1215074-37-5).[9]
-
Chlorination: The diol precursor is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a base like pyridine or N,N-dimethylaniline, to convert the hydroxyl groups into chlorides.[10][11] This reaction is a standard and robust method for preparing chloro-substituted pyrimidines and related heterocycles.[12] Using a mixture of POCl₃ and PCl₅ can sometimes serve as an even more potent chlorinating system.[13]
Generalized Chlorination Protocol:
-
Step 1: In a dry, inert-atmosphere reaction vessel, suspend the 7-bromo-pyrido[3,2-d]pyrimidine-2,4-diol precursor in an excess of phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.
-
Step 2: Optionally, add a catalytic or stoichiometric amount of a tertiary amine base (e.g., pyridine).
-
Step 3: Heat the mixture to reflux (approx. 105 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
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Step 4: After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Step 5: Cautiously quench the reaction mixture by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., NaHCO₃ or Na₂CO₃ solution).
-
Step 6: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality of Regioselective Reactivity
The primary value of this molecule lies in its capacity for sequential and regioselective functionalization. The three halogen sites exhibit a clear hierarchy of reactivity, which can be exploited to build complex molecules in a controlled manner.
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C4-Cl (Most Reactive): The chloro group at the C4 position is the most susceptible to Nucleophilic Aromatic Substitution (SₙAr). This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the resonance stabilization of the Meisenheimer intermediate formed during the attack. For most 2,4-dichloropyrimidines, SₙAr reactions with amines and other nucleophiles occur selectively at C4.[14][15]
-
C2-Cl (Moderately Reactive): The chloro group at the C2 position is less reactive towards SₙAr than the C4-Cl. Substitution at this position typically requires more forcing conditions (higher temperature, longer reaction times) after the C4 position has been functionalized. However, this selectivity can be influenced or even reversed by the nature of the nucleophile or the presence of other substituents on the ring system.[14][16]
-
C7-Br (Least Reactive to SₙAr): The bromo group on the pyridine ring at C7 is generally unreactive towards SₙAr. Its primary utility is as a handle for palladium-catalyzed cross-coupling reactions.
This differential reactivity allows for a stepwise derivatization strategy, making the molecule a powerful scaffold for combinatorial chemistry and library synthesis.
Key Synthetic Transformations
The most common initial reaction involves the selective displacement of the C4-chloride.
-
Objective: To introduce a nucleophile (e.g., an amine like morpholine) selectively at the C4 position.
-
Methodology:
-
Dissolve 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine in a suitable aprotic solvent (e.g., THF, Dioxane, or DMF).
-
Add one equivalent of the desired amine nucleophile.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Work-up typically involves removing the solvent, dissolving the residue in an organic solvent, washing with aqueous base (e.g., NaHCO₃), drying, and purifying by chromatography.[17]
-
The C7-bromo position is ideal for introducing aryl or vinyl groups via Suzuki coupling to explore another vector of chemical space.[18]
-
Objective: To form a new carbon-carbon bond at the C7 position.
-
Methodology:
-
Combine the 7-bromo-pyridopyrimidine substrate, an aryl or vinyl boronic acid (or boronic ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a reaction vessel.[19]
-
Add a solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water.[18]
-
Degas the mixture thoroughly (e.g., by bubbling argon or nitrogen through it) to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction, often under microwave irradiation for efficiency, until completion.[17]
-
After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product via column chromatography.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The trisubstituted pyrido[3,2-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The strategic functionalization enabled by 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine allows medicinal chemists to systematically probe the chemical space around the ATP-binding pocket of target kinases.
Key Therapeutic Targets:
-
PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is a central regulator of cell growth and survival and is frequently overactivated in cancer. Several series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been developed as potent and selective inhibitors of PI3K isoforms and mTOR.[1][17][20]
-
HPK1 Inhibitors: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Novel pyrido[3,2-d]pyrimidines have been designed as HPK1 inhibitors to enhance anti-tumor immune responses.[2][21]
-
CDK Inhibitors: Cyclin-dependent kinases regulate the cell cycle, and their inhibition is a validated strategy for cancer treatment. The related pyrido[2,3-d]pyrimidine scaffold has yielded highly selective CDK4 inhibitors.[3][22]
The workflow for utilizing this building block in a drug discovery program is illustrated below.
Analytical Characterization
Full analytical characterization is essential to confirm the structure and purity of 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two protons on the pyridine ring.
-
¹³C NMR: Will show seven distinct carbon signals, with those bonded to halogens and nitrogens shifted accordingly.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing definitive confirmation of the elemental composition.
-
Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography is used to assess purity, typically showing a single major peak for material with >98% purity. LC-MS combines this separation with mass analysis for peak identification.
Safety, Handling, and Storage
As a reactive halogenated heterocyclic compound, 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not publicly available, guidance can be drawn from analogous compounds.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated chemical fume hood.
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine is a high-value, strategically designed chemical intermediate. Its key strengths lie in the privileged nature of its core scaffold and the differential reactivity of its three halogen substituents. This predictable regioselectivity provides chemists with a robust platform for the controlled and systematic synthesis of diverse compound libraries. Its demonstrated utility in the construction of potent kinase inhibitors for oncology and immunology underscores its importance and ensures its continued relevance in the field of modern medicinal chemistry and drug discovery.
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